

A Technical Guide to the Physicochemical Properties of 4-Phenylmorpholin-3-one

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Compound of Interest

Compound Name: 4-Phenylmorpholin-3-one

Cat. No.: B154935

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core physicochemical properties of **4-Phenylmorpholin-3-one**, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its chemical and physical characteristics, experimental protocols for its synthesis, and its pivotal role in synthetic pathways, offering valuable insights for professionals in drug discovery and development.

Core Physicochemical Data

The physicochemical properties of **4-Phenylmorpholin-3-one** are summarized in the table below, providing a consolidated reference for key quantitative data.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[1][2][3][4]
Molecular Weight	177.20 g/mol	[1][2][3][4][5]
Melting Point	113-114 °C	[1][6]
Boiling Point (Predicted)	395.2 ± 35.0 °C	[1][6]
pKa (Predicted)	0.27 ± 0.20	[1][7]
XLogP3	0.9	[1][2]
Appearance	Off-White to White Solid/Crystalline Powder	[3]
Solubility	Soluble in Chloroform (Slightly), DMSO (Slightly), Soluble In Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.	[6][8]
Topological Polar Surface Area	29.5 Å ²	[1][2]
CAS Number	29518-11-4	[1][2][5]

Experimental Protocols

The synthesis of **4-Phenylmorpholin-3-one** is a critical process in the production of several active pharmaceutical ingredients. Below are detailed methodologies for its preparation.

Synthesis of 4-Phenylmorpholin-3-one from 2-Anilinoethanol and Chloroacetyl Chloride

This method involves the reaction of 2-anilinoethanol with chloroacetyl chloride.

Procedure:

- A solution of 2-anilinoethanol (1.0 mol) is prepared in a suitable solvent.

- The solution is cooled to an appropriate temperature.
- Chloroacetyl chloride (1.1 mol) is added dropwise to the solution while maintaining the temperature.
- The reaction mixture is stirred for a specified period to ensure complete reaction.
- The resulting product, **4-Phenylmorpholin-3-one**, is then isolated, purified, and dried.

Synthesis via Nitration of 4-Phenyl-3-morpholinone

An alternative synthesis route involves the nitration of 4-phenyl-3-morpholinone to produce 4-(4-nitrophenyl)-3-morpholinone, which is a precursor to other derivatives.[\[9\]](#)

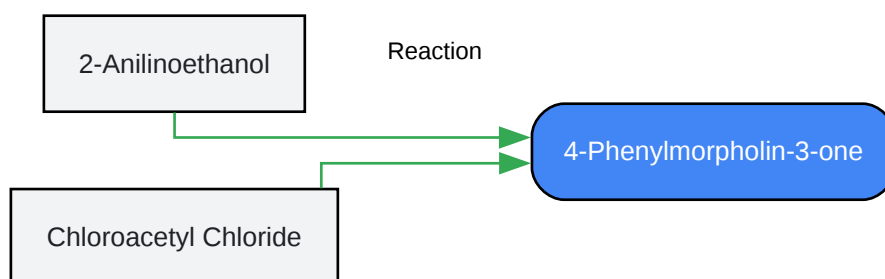
Procedure:

- In a suitable flask, 177 g (1.0 mol) of 4-phenyl-3-morpholinone is introduced into 728 g of concentrated sulfuric acid at an internal temperature of 10°C in four portions.[\[9\]](#)
- The mixture is then heated to 25°C and stirred at this temperature for 30 minutes.[\[9\]](#)
- The solution is cooled to -5°C and admixed within one hour with 101.8 g (1.05 equivalents) of 65% nitric acid.[\[9\]](#)
- The mixture is stirred at -5°C for one hour to complete the nitration reaction.[\[9\]](#)
- The resulting 4-(4-nitrophenyl)-3-morpholinone is then worked up and can be subsequently reduced to 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant drug Rivaroxaban.[\[10\]](#)[\[11\]](#)

Mandatory Visualizations

The following diagrams illustrate the synthetic importance of **4-Phenylmorpholin-3-one**.

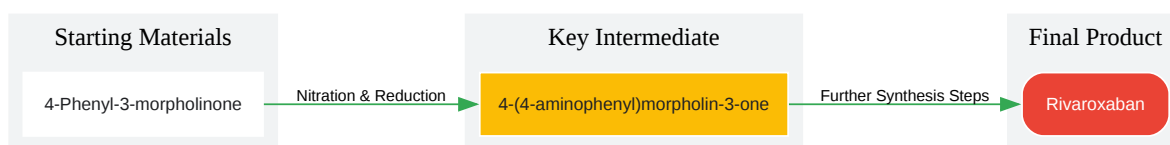
Synthetic Pathway of 4-Phenylmorpholin-3-one



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Caption: Synthesis of **4-Phenylmorpholin-3-one**.

Role as a Key Intermediate in Rivaroxaban Synthesis



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Caption: Role as an intermediate in Rivaroxaban synthesis.

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